molecular formula C8H9Cl3N4 B1662673 Guanabenz hydrochloride CAS No. 23113-43-1

Guanabenz hydrochloride

Cat. No.: B1662673
CAS No.: 23113-43-1
M. Wt: 267.5 g/mol
InChI Key: UNWWUUPHJRAOMZ-REVZYDSWSA-N
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Mechanism of Action

Target of Action

Guanabenz hydrochloride primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound acts as an agonist at the Alpha-2A adrenergic receptor . Its antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature . This leads to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate .

Biochemical Pathways

The activation of the Alpha-2A adrenergic receptor by this compound leads to a decrease in peripheral vascular resistance . This suggests that the compound affects the biochemical pathways involved in vascular tone regulation. The precise sequence of molecular events within the organism, linking the impact of this compound on the alpha-2a adrenergic receptor with its physiological effects, remains an area for further investigation .

Pharmacokinetics

This compound is approximately 75% absorbed from the gastrointestinal tract . It is primarily metabolized in the liver . The compound has a half-life of 6 hours , indicating its relatively short duration of action. It is also noted that this compound has a high protein binding capacity of about 90% .

Result of Action

The activation of the Alpha-2A adrenergic receptor by this compound leads to a decrease in blood pressure and a slight slowing of pulse rate . Chronic administration of this compound also causes a decrease in peripheral vascular resistance .

Biochemical Analysis

Biochemical Properties

Guanabenz hydrochloride plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This compound binds to these receptors, resulting in reduced sympathetic outflow to the heart, kidneys, and peripheral vasculature . This interaction decreases systolic and diastolic blood pressure and slightly slows the pulse rate . Additionally, this compound has been shown to interact with the enzyme CH25H, a cholesterol hydroxylase linked to antiviral immunity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to exert neuroprotective effects by enhancing the integrated stress response in oligodendrocytes, the cells responsible for myelin production in the central nervous system . This enhancement protects oligodendrocytes from inflammatory stress, which is particularly relevant in conditions like multiple sclerosis . This compound also influences cell signaling pathways by activating alpha-2 adrenergic receptors, leading to decreased sympathetic nervous system activity . This modulation of cell signaling can impact gene expression and cellular metabolism, contributing to its antihypertensive effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha-2 adrenergic receptors, which are predominantly located in the central nervous system . By stimulating these receptors, this compound reduces the release of norepinephrine and other neurotransmitters, leading to decreased sympathetic outflow . This reduction in neurotransmitter release results in lower blood pressure and reduced peripheral vascular resistance . Additionally, this compound has been found to inhibit the enzyme CH25H, which may contribute to its anti-inflammatory and antiviral properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is approximately 75% absorbed from the gastrointestinal tract and has a half-life of about 6 hours . Chronic administration of this compound leads to a sustained decrease in peripheral vascular resistance and blood pressure . Studies have also shown that this compound can enhance the integrated stress response in oligodendrocytes, providing long-term protection against inflammatory stress

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, this compound has been shown to reduce body weight and improve metabolic parameters, such as glucose and triglyceride levels, when administered at a dose of 5 mg/kg body weight . Higher doses of this compound have been associated with increased neuroprotective effects in models of multiple sclerosis, where it prevents myelin loss and alleviates clinical symptoms . Excessive dosages may lead to adverse effects, including drowsiness and decreased alertness .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hepatic metabolism . The compound’s metabolite, 4-hydroxy this compound, has been identified as a partial agonist of alpha-2A adrenergic receptors . This metabolite exhibits weak agonistic activity at trace amine-associated receptor 1 (TAAR 1) and has been shown to reduce body weight and improve metabolic parameters in animal models . The precise metabolic pathways and the enzymes involved in the metabolism of this compound require further elucidation.

Transport and Distribution

This compound is approximately 90% bound to plasma proteins and is distributed throughout the body . The compound is absorbed from the gastrointestinal tract and reaches peak plasma concentrations within a few hours . This compound is transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system . The distribution of this compound within cells and tissues involves interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it targets alpha-2 adrenergic receptors . These receptors are located on the cell membrane and are involved in modulating neurotransmitter release . This compound’s activity is influenced by its ability to cross the blood-brain barrier and interact with these receptors . Additionally, this compound has been shown to enhance the integrated stress response in oligodendrocytes, suggesting its localization within these cells and its role in protecting against inflammatory stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanabenz is synthesized through a series of chemical reactions involving the condensation of 2,6-dichlorobenzylidene and aminoguanidine. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of guanabenz (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Guanabenz undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of guanabenz, such as 4-hydroxy guanabenz, which has been studied for its potential therapeutic benefits .

Comparison with Similar Compounds

    Clonidine: Another alpha-2 adrenergic agonist used to treat hypertension.

    Guanfacine: Also an alpha-2 adrenergic agonist, guanfacine is used to treat hypertension and attention deficit hyperactivity disorder (ADHD).

    Methyldopa: An alpha-2 adrenergic agonist used to treat hypertension, particularly in pregnant women.

Uniqueness of Guanabenz: Guanabenz is unique due to its specific binding affinity for alpha-2 adrenergic receptors and its ability to modulate the integrated stress response. Its metabolites, such as 4-hydroxy guanabenz, also exhibit unique pharmacological properties that are being explored for potential therapeutic applications .

Properties

CAS No.

23113-43-1

Molecular Formula

C8H9Cl3N4

Molecular Weight

267.5 g/mol

IUPAC Name

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4-;

InChI Key

UNWWUUPHJRAOMZ-REVZYDSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl.Cl

SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl

Appearance

Assay:≥98%A crystalline solid

23113-43-1

Synonyms

2-[(2,6-dichlorophenyl)methylene]-hydrazinecarboximidamide, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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